4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane

Catalog No.
S15875420
CAS No.
M.F
C12H19N3
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane

Product Name

4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane

IUPAC Name

4-(1-methylpyrazol-3-yl)-2-azaspiro[4.4]nonane

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C12H19N3/c1-15-7-4-11(14-15)10-8-13-9-12(10)5-2-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3

InChI Key

VFOQAQAUMPCJCH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CNCC23CCCC3

4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane is an organic compound characterized by its unique spirocyclic structure. Its molecular formula is C12H19N3C_{12}H_{19}N_{3} with a molecular weight of approximately 205.30 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an azaspiro structure that contributes to its distinctive three-dimensional conformation. This structural configuration is significant for its potential biological activity and reactivity in various chemical processes .

Typical for nitrogen-containing heterocycles:

  • Substitution Reactions: Due to the presence of nitrogen atoms, substitution reactions can occur, particularly at the pyrazole moiety.
  • Oxidation and Reduction: The compound can be oxidized to form various derivatives, while reduction reactions could yield different amine forms.
  • Cyclization Reactions: Given its spirocyclic nature, it may participate in cyclization reactions under specific conditions, potentially leading to the formation of more complex structures .

Research indicates that 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: Certain derivatives have shown promise in modulating neurotransmitter systems.
  • Antimicrobial Agents: The unique structure may enhance the compound's ability to interact with biological membranes or enzymes, providing antimicrobial properties.
  • Neuroprotective Effects: Some studies suggest that compounds with a pyrazole ring can offer protection against neurodegenerative diseases due to their ability to modulate oxidative stress .

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane typically involves multiple synthetic steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions.
  • Construction of the Aza-Spiral Structure: This step often involves cyclization reactions where amines react with suitable electrophiles to form the spirocyclic framework.
  • Purification and Characterization: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound .

The applications of 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a candidate for drug development targeting neurological disorders and infections.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: The unique properties of spirocyclic compounds make them useful in developing novel materials with specific functionalities .

Interaction studies involving 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown it may influence serotonin and dopamine pathways.
  • Enzyme Inhibition Assays: Preliminary studies suggest it might inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

Several compounds exhibit structural similarities to 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane, including:

Compound NameMolecular FormulaUnique Features
2-Azaspiro[4.4]nonaneC12H19N3C_{12}H_{19}N_{3}Lacks the pyrazole ring; simpler structure
4-(1-Methylpyrazolyl)butanamideC9H12N2OC_{9}H_{12}N_{2}OContains an amide group; different reactivity
5-MethylpyrazoleC5H7NC_{5}H_{7}NSmaller structure; lacks spirocyclic features

Uniqueness

The uniqueness of 4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonane lies in its combination of a spirocyclic framework with a pyrazole moiety, which is relatively rare among similar compounds. This structural combination may enhance its biological activity and reactivity compared to simpler analogs or those lacking the spirocyclic element.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.157897619 g/mol

Monoisotopic Mass

205.157897619 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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